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molecular formula C12H10N2O3 B8816725 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 50845-31-3

6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B8816725
M. Wt: 230.22 g/mol
InChI Key: VZJDHPYFCBLKGI-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

A mixture of 40 g of ethyl 2-cyano-3-(3,4-dimethoxyphenylamino)acrylate and 1.2 L of Dowtherm® A was refluxed for 10 h, cooled, and diluted with hexane. The resulting solid was filtered, washed with hexane followed by dichloromethane, and dried; mp 330-350° C. (dec).
Name
ethyl 2-cyano-3-(3,4-dimethoxyphenylamino)acrylate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:9][NH:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([O:19][CH3:20])[CH:12]=1)[C:4]([O:6]CC)=O)#[N:2].C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>CCCCCC>[CH3:18][O:17][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][C:13]=1[O:19][CH3:20])[NH:10][CH:9]=[C:3]([C:1]#[N:2])[C:4]2=[O:6] |f:1.2|

Inputs

Step One
Name
ethyl 2-cyano-3-(3,4-dimethoxyphenylamino)acrylate
Quantity
40 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=CNC1=CC(=C(C=C1)OC)OC
Name
Quantity
1.2 L
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A was refluxed for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C(C(=CNC2=CC1OC)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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